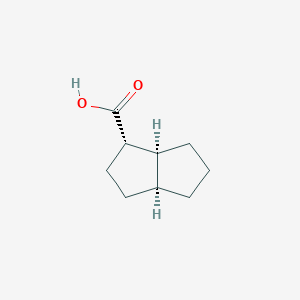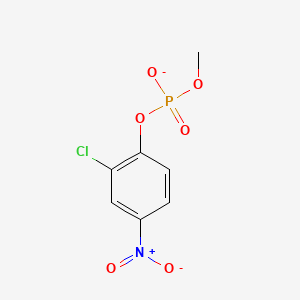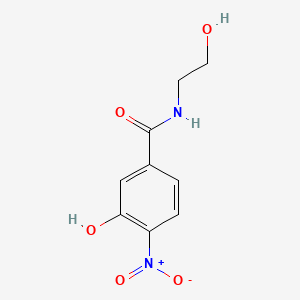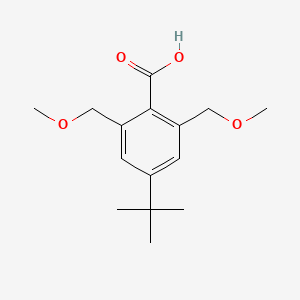
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid, also known as OPC, is a bicyclic compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. OPC has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
Synthetic Plant Growth Regulators and Crystal Structure Analysis
- Synthetic efforts towards plant growth regulators involved the synthesis and structural comparison of a compound closely related to gibberellic acid. This research provided insights into the molecular structures and potential applications of these compounds in enhancing plant growth through chemical synthesis (Turner, Anderson, & Mander, 1980).
Coordination Polymers with Unique Topologies
- Research into lanthanide coordination polymers uncovered compounds with rutile and unprecedented rutile-related topologies, showcasing the structural versatility and potential for novel material applications of carboxylic acid derivatives (Qin, Wang, Wang, & Su, 2005).
Structural Environments of Carboxyl Groups
- The investigation of carboxyl groups in natural organic molecules from terrestrial systems using spectroscopy techniques highlighted the diverse environments these groups occupy, which is crucial for understanding their reactivity and interactions in various biological and chemical contexts (Hay & Myneni, 2007).
Benzene-1,3,5-tricarboxamide Derivatives
- A study on benzene-1,3,5-tricarboxamide (BTA) compounds explored their self-assembly behavior and the effect of minor changes in side arm functionality on the structures formed, potentially informing the design of new materials with tailored properties (Lynes et al., 2017).
Propriétés
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLMIANEBVNEY-FXQIFTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/no-structure.png)







